molecular formula C8H6N4OS B12926092 4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- CAS No. 51988-00-2

4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-

Cat. No.: B12926092
CAS No.: 51988-00-2
M. Wt: 206.23 g/mol
InChI Key: GPHIIJFSNURPGL-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)isonicotinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide consists of a thiadiazole ring attached to an isonicotinamide moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with thiocarbonyl compounds. One common method involves the cyclization of isonicotinic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for N-(1,3,4-Thiadiazol-2-yl)isonicotinamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-Thiadiazol-2-yl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, sulfones, and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing DNA damage . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .

Comparison with Similar Compounds

N-(1,3,4-Thiadiazol-2-yl)isonicotinamide can be compared with other similar compounds, such as:

The uniqueness of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide lies in its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

CAS No.

51988-00-2

Molecular Formula

C8H6N4OS

Molecular Weight

206.23 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C8H6N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)

InChI Key

GPHIIJFSNURPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NN=CS2

Origin of Product

United States

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